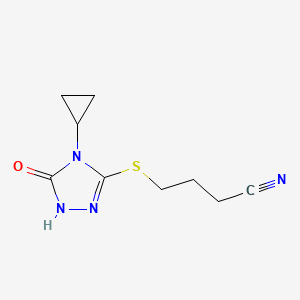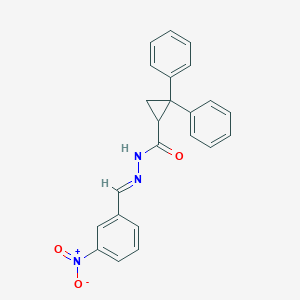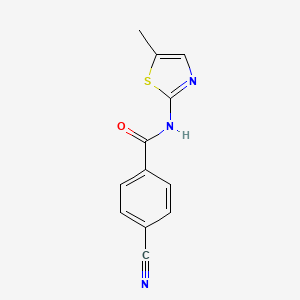
4-Cyano-N-(5-methylthiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-N-(5-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a cyano group (-CN) attached to the benzamide structure, along with a thiazole ring that includes a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(5-methylthiazol-2-yl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-Cyano-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted benzamide and thiazole derivatives.
科学的研究の応用
4-Cyano-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Cyano-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazole derivatives: Compounds with thiazole rings, such as sulfathiazole and ritonavir, also display diverse biological activities.
Uniqueness
4-Cyano-N-(5-methylthiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
特性
分子式 |
C12H9N3OS |
|---|---|
分子量 |
243.29 g/mol |
IUPAC名 |
4-cyano-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H9N3OS/c1-8-7-14-12(17-8)15-11(16)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16) |
InChIキー |
CBVAOCRPIJYJLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


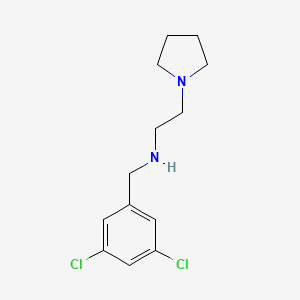
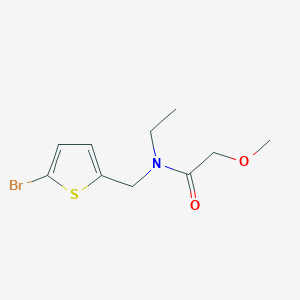
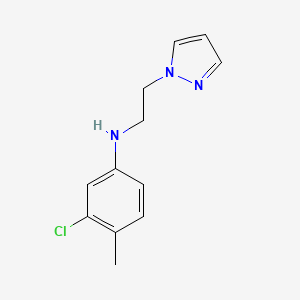
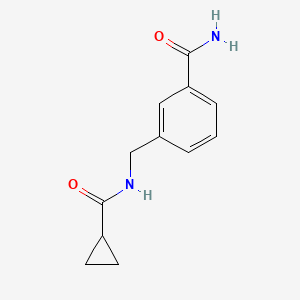
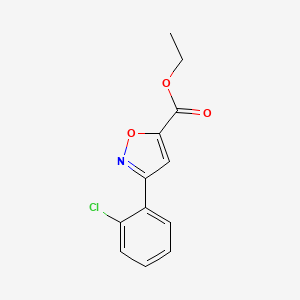

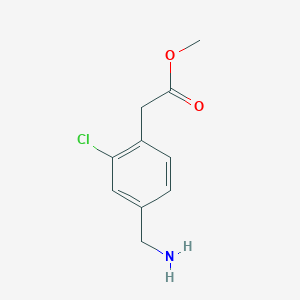
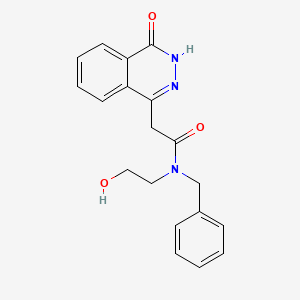
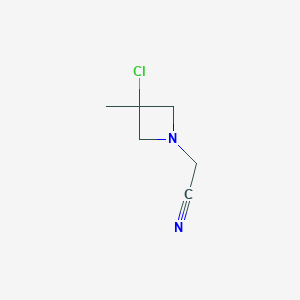
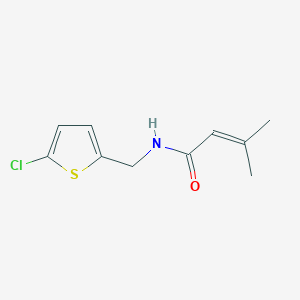

![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)
